molecular formula C8H7ClO3S2 B14908881 1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one

1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one

Cat. No.: B14908881
M. Wt: 250.7 g/mol
InChI Key: BKHBXWUNWHKAJI-UHFFFAOYSA-N
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Description

1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorine atom, a methylsulfonyl group, and a cyclopenta[c]thiophen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be achieved through several synthetic routesThe reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(methylsulfinyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
  • 1-Chloro-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

Uniqueness

1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H7ClO3S2

Molecular Weight

250.7 g/mol

IUPAC Name

3-chloro-1-methylsulfonyl-4,5-dihydrocyclopenta[c]thiophen-6-one

InChI

InChI=1S/C8H7ClO3S2/c1-14(11,12)8-6-4(7(9)13-8)2-3-5(6)10/h2-3H2,1H3

InChI Key

BKHBXWUNWHKAJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(=C(S1)Cl)CCC2=O

Origin of Product

United States

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